molecular formula C13H7ClFNO4 B6404309 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid CAS No. 1261907-81-6

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6404309
CAS No.: 1261907-81-6
M. Wt: 295.65 g/mol
InChI Key: CGMMXHYXHQJCDU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a 3-chloro-4-fluorophenyl substituent at the 3-position of the aromatic ring. This compound is part of a broader class of nitrobenzoic acids, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and reactivity . Its molecular formula is C₁₃H₇ClFNO₄, with a molecular weight of approximately 305.65 g/mol. The chloro and fluoro substituents enhance its lipophilicity, while the nitro group increases acidity, making it a candidate for further functionalization or biological activity studies .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMXHYXHQJCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690556
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-81-6
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(3-Chloro-4-fluorophenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. The presence of the nitro group and halogen substituents can enhance the biological activity of the molecules.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₁₃H₇ClFNO₄ 305.65 3-Cl, 4-F on phenyl (3-position) High acidity (nitro group), moderate solubility in polar solvents
3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid C₁₃H₇ClFNO₄ 305.65 3-Cl, 5-F on phenyl Isomer with altered dipole moment; reduced steric hindrance
3-(4-Methylthiophenyl)-5-nitrobenzoic acid C₁₄H₁₁NO₄S 289.31 4-MeS on phenyl Increased lipophilicity (thioether group); potential for sulfur-mediated interactions
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid C₁₄H₇ClF₃NO₅ 375.66 2-Cl, 4-CF₃ phenoxy (5-position) Enhanced acidity (CF₃, nitro); phenoxy group improves membrane permeability
3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid C₁₃H₇FNO₅ 291.20 3-F, 4-OH on phenyl Hydroxyl group increases water solubility via hydrogen bonding
Key Observations:
  • Electron-Withdrawing Effects : The nitro group at position 5 in all compounds significantly lowers the pKa of the carboxylic acid, enhancing acidity. Substituents like Cl, F, and CF₃ further polarize the aromatic system, stabilizing the deprotonated form .
  • Solubility: Hydroxyl () and phenoxy () groups improve aqueous solubility compared to halogens (Cl, F) or thioethers ().
  • Steric and Electronic Differences : The positional isomerism in chloro-fluorophenyl derivatives (e.g., 3-Cl-4-F vs. 3-Cl-5-F) alters steric bulk and electronic distribution, impacting reactivity and binding in biological systems .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a nitro group, a chloro substituent, and a fluorine atom on the phenyl ring, which contribute to its reactivity and biological activity. The structure can be represented as follows:

C13H8ClFNO4\text{C}_{13}\text{H}_{8}\text{ClFNO}_4

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study utilized the agar-well diffusion method to assess its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results demonstrated notable inhibitory zones, suggesting effective antimicrobial properties comparable to standard drugs.

Table 1: Antimicrobial Activity of this compound

PathogenInhibitory Zone (mm)MIC (µg/mL)
Staphylococcus aureus128
Escherichia coli1110
Pseudomonas aeruginosa1012
Aspergillus niger915

Anticancer Activity

Additionally, the compound has shown promise in anticancer studies. It was tested against various cancer cell lines, including leukemia and breast cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing that the compound inhibited cell proliferation effectively.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
CEM (Leukemia)5.2
MCF-7 (Breast Cancer)6.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is hypothesized that the nitro group plays a crucial role in disrupting cellular processes, potentially through the generation of reactive nitrogen species or by inhibiting key enzymes involved in cellular metabolism.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
  • Cancer Cell Proliferation Inhibition : Another investigation focused on its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction pathways.

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